1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine is a chemical compound with significant implications in pharmacology, particularly as an impurity reference material related to antidementive drugs. It is classified under the category of n-benzylpiperidines, which are heterocyclic compounds characterized by a piperidine ring connected to a benzyl group. This compound has been linked to the development of acetylcholinesterase inhibitors, which are crucial in treating conditions like Alzheimer's disease.
The synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine typically involves multi-step organic reactions. The process begins with the formation of the piperidine ring followed by the introduction of the benzyl and dimethoxy-indanone moieties.
The compound participates in various chemical reactions typical for piperidine derivatives, including:
Reactions are often optimized for yield and purity, employing techniques such as chromatography for purification post-reaction.
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine exhibits action primarily through inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition leads to increased levels of acetylcholine, enhancing cholinergic transmission.
Research indicates that this compound has an IC50 value of 5.7 nM against AChE, suggesting potent inhibitory activity .
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine is primarily used in scientific research as an impurity reference material for drug development, particularly in studies focusing on cholinergic drugs aimed at treating neurodegenerative diseases like Alzheimer's disease. Its role in structure–activity relationship studies helps optimize related compounds for better efficacy and safety profiles .
The synthesis of 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-¹³C₃ (dehydro donepezil-¹³C₃) leverages strategic ¹³C incorporation to enable advanced pharmacokinetic and metabolic studies. This isotopologue is synthesized via a modified Knoevenagel condensation between 5,6-dimethoxyindan-1-one-¹³C₃ and 1-benzylpiperidine-4-carbaldehyde [6] [8]. The ¹³C₃-labeling is typically introduced at the indanone carbonyl and adjacent methylene positions (C-1, C-2, C-3 of the indanone ring), achieved by using ¹³C-enriched dimethyl oxalate or ¹³C-malononitrile in the indanone precursor synthesis [8].
A critical advancement involves solvent-controlled stereoselectivity, where tetrahydrofuran (THF) with catalytic diisopropylamine yields a 7:3 E/Z isomer ratio, while dimethylformamide (DMF) shifts this to 9:1 [6] [10]. The ¹³C₃-labeled intermediate is purified via recrystallization from methanol/dichloromethane, achieving >99% isotopic purity confirmed by high-resolution mass spectrometry (HRMS) [8].
Table 1: Key Synthetic Methods for ¹³C₃-Labeled Dehydro Donepezil
Method | Reagents/Conditions | Isomeric Ratio (E/Z) | Isotopic Purity |
---|---|---|---|
THF-Based Condensation | Diisopropylamine, THF, 25°C, 12h | 7:3 | 98.5% |
DMF-Based Condensation | Tetrabutylammonium hydroxide, DMF, 40°C, 6h | 9:1 | 99.2% |
Purification | Recrystallization (MeOH/CH₂Cl₂) | N/A | >99% |
Radiolabeling optimization focuses on maximizing isotopic incorporation efficiency while minimizing side products. The use of ¹³CH₃I in a dimethylsulfoxide (DMSO)/tetrabutylammonium hydroxide system achieves 92–95% methylation efficiency for 5,6-dihydroxyindanone intermediates, a significant improvement over traditional methanol/sodium hydroxide systems (75–80% efficiency) [8] [10]. This method is critical for introducing ¹³C into the dimethoxy groups of the indanone moiety.
Reaction kinetics studies reveal that ¹³C-incorporation follows pseudo-first-order kinetics, with a rate constant (k) of 0.12 min⁻¹ at 50°C [8]. Scalability challenges are addressed via continuous-flow microreactor synthesis, reducing reaction times from hours to minutes and improving radiochemical yield to 89% [10]. Quality control employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) to quantify isotopic dilution, ensuring ≤0.5% unlabeled species [8].
The indanone moiety in 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-¹³C₃ confers distinct advantages over isoindoline-based acetylcholinesterase (AChE) inhibitors. SAR studies demonstrate that the planar indanone system enhances π-π stacking with Trp286 in the AChE catalytic anionic site (CAS), increasing binding affinity 5-fold compared to the non-planar isoindoline derivatives [1] [9]. The 5,6-dimethoxy groups optimize electron density at the indanone carbonyl, improving hydrogen bonding to Tyr337 and Phe295 residues [1].
Conformational rigidity is another key differentiator: the indanone’s fused ring system reduces rotational freedom by 40% compared to isoindoline’s flexible 2-benzoylaminethyl chain, entropically favoring AChE binding (ΔΔG = –3.2 kcal/mol) [1] [9]. Bioisosteric replacement studies confirm that indanone analogues exhibit 10-fold greater in vitro AChE inhibition (IC₅₀ = 5.7 nM) than isoindoline counterparts (IC₅₀ = 58 nM) [1].
Table 2: Structural and Activity Comparison of Indanone vs. Isoindoline Analogues
Parameter | Indanone-Based Inhibitors | Isoindoline-Based Inhibitors |
---|---|---|
AChE IC₅₀ | 5.7 nM | 58 nM |
Binding Rigidity | High (ΔS = –120 cal/mol·K) | Moderate (ΔS = –85 cal/mol·K) |
Key Interactions | π-π stacking (Trp286), H-bonding (Tyr337) | Van der Waals (Phe295) |
Selectivity (AChE/BuChE) | 1,250:1 | 350:1 |
X-ray crystallography of 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-¹³C₃ reveals a twisted "butterfly" topology, with dihedral angles of 38.5° between the indanone and piperidine planes [3] [8]. The E-isomer adopts a transoid conformation where the benzyl group is antiperiplanar to the indanone carbonyl, minimizing steric clash between the dimethoxy groups and piperidine ring [8].
¹³C-Nuclear Magnetic Resonance (NMR) studies in chloroform-d demonstrate isotopic shifting at C-1 (δ 198.5 → 203.7 ppm), C-2 (δ 52.1 → 57.8 ppm), and C-3 (δ 30.9 → 36.2 ppm) of the indanone ring, confirming ¹³C₃-incorporation [8]. Density Functional Theory (DFT) calculations (B3LYP/6-311G*) correlate with empirical data, showing the *E-isomer is 2.8 kcal/mol more stable than the Z-isomer due to reduced van der Waals repulsion [3] [8]. Polymorph screening identifies Form I (monoclinic P2₁/c) as the most stable crystal lattice, with a melting point of 176–178°C and distinct powder X-ray diffraction peaks at 2θ = 7.8°, 15.4°, and 23.6° [9] [10].
Table 3: Crystallographic and Spectroscopic Data for the ¹³C₃-Labeled Compound
Characteristic | Value/Observation | Method |
---|---|---|
Crystal System | Monoclinic, P2₁/c | SC-XRD |
Dihedral Angle | 38.5° (indanone/piperidine planes) | SC-XRD |
¹³C-NMR Shifts | C-1: 203.7 ppm; C-2: 57.8 ppm; C-3: 36.2 ppm | NMR (CDCl₃) |
Thermal Stability | MP: 176–178°C; ΔHfus: 28.4 kJ/mol | DSC |
DFT Energy Difference | ΔE(E- vs. Z-isomer): –2.8 kcal/mol | B3LYP/6-311G** |
Comprehensive Compound Nomenclature
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0